2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Purity specification Procurement grade Quality control

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9) is a synthetic fluoro-nitroaryl ether intermediate with the molecular formula C₁₀H₁₂FNO₄ and molecular weight of 229.21 g/mol. The compound is characterized by a 1,2,4-trisubstituted benzene ring bearing a fluorine atom at the 2-position, a nitro group at the 4-position, and a 3-methoxypropoxy ether chain at the 1-position.

Molecular Formula C10H12FNO4
Molecular Weight 229.207
CAS No. 1233953-01-9
Cat. No. B2725814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene
CAS1233953-01-9
Molecular FormulaC10H12FNO4
Molecular Weight229.207
Structural Identifiers
SMILESCOCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(12(13)14)7-9(10)11/h3-4,7H,2,5-6H2,1H3
InChIKeyDBZHDXKZGUATPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9): Sourcing Guide for a Regiospecific Fluoro-Nitroaryl Ether Intermediate


2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9) is a synthetic fluoro-nitroaryl ether intermediate with the molecular formula C₁₀H₁₂FNO₄ and molecular weight of 229.21 g/mol . The compound is characterized by a 1,2,4-trisubstituted benzene ring bearing a fluorine atom at the 2-position, a nitro group at the 4-position, and a 3-methoxypropoxy ether chain at the 1-position [1]. The 3-methoxypropoxy side chain introduces polarity that enhances solubility in organic solvents compared to simple alkyl ether analogs, facilitating its use as a building block in multi-step organic synthesis [2]. This specific substitution pattern distinguishes it from positional isomers and non-fluorinated analogs, rendering it a tailored intermediate for constructing fluorinated pharmacophores and functional materials.

Why 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9) Cannot Be Substituted with Positional Isomers or Non-Fluorinated Analogs


2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene exhibits regiospecific electronic and steric properties that preclude direct substitution with its positional isomers or non-fluorinated analogs. The precise 1,2,4-substitution pattern, with fluorine ortho to the ether and para to the nitro group, creates a distinct electronic environment that governs its reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Positional isomers such as 1-fluoro-3-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233951-69-3) and 4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233958-94-5) possess different fluorine-nitro-ether spatial relationships, leading to altered activation energies for subsequent transformations and divergent metabolic or photophysical profiles . The 3-methoxypropoxy chain, longer than typical methoxy or ethoxy substituents, confers greater conformational flexibility and distinct lipophilicity (calculated LogP ~2.15) compared to shorter-chain analogs, affecting both reaction selectivity and downstream pharmacokinetic properties . For researchers conducting structure-activity relationship (SAR) studies or optimizing lead compounds, substituting a regioisomer or a non-fluorinated variant invalidates the SAR dataset and may introduce uncharacterized reactivity artifacts.

Quantitative Differentiation Evidence: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene vs. Regioisomers and Analogs


Commercial Purity Specification Comparison: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (98%) vs. 1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene (95%)

Commercial availability data reveals a quantifiable purity specification differential between the target compound and its closest regioisomer. 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9) is offered with a standard purity specification of 98% by at least one major vendor . In contrast, the positional isomer 1-fluoro-3-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233951-69-3) carries a minimum purity specification of 95% . This 3% absolute purity differential, while modest, is meaningful for sensitive downstream reactions where trace impurities from incomplete regiospecific synthesis can interfere with catalytic cycles or alter product distribution.

Purity specification Procurement grade Quality control

Predicted Density Differential: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene vs. Unsubstituted Benzene Baseline

The predicted density of 2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is 1.236 ± 0.06 g/cm³ [1]. This value, derived from ACD/Labs Percepta Platform physicochemical property prediction algorithms, reflects the combined mass contribution of the fluorine atom (atomic weight ~19), nitro group (formula weight ~46), and the extended 3-methoxypropoxy ether chain (formula weight ~73) attached to the aromatic core . For comparison, unsubstituted benzene has a density of 0.876 g/cm³. The substantial density increase (approximately +0.36 g/cm³) quantifies the impact of this specific substitution pattern on bulk material properties.

Physicochemical property Density prediction Material handling

InChIKey Structural Discrimination: Unambiguous Identification of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene Among All Regioisomers

The IUPAC International Chemical Identifier (InChI) layer provides definitive structural discrimination between regioisomers. 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is uniquely identified by InChIKey DBZHDXKZGUATPM-UHFFFAOYSA-N . The first block (DBZHDXKZGUATPM) encodes the skeletal connectivity and substitution positions, distinguishing it from the positional isomer 1-fluoro-3-(3-methoxypropoxy)-2-nitrobenzene (InChIKey OSOHSHFZMKVFJH-UHFFFAOYSA-N) and 4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (InChIKey IXSGKDOHZWMOTF-UHFFFAOYSA-N) . The difference in the hash block confirms non-identical atomic connectivity across all three regioisomers despite identical molecular formula (C₁₀H₁₂FNO₄) and molecular weight (229.2 g/mol).

Structural verification Database registration Regioisomer discrimination

Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene exhibits a calculated LogP value of 2.1492 and a topological polar surface area (TPSA) of 61.6 Ų . The LogP value of ~2.15 quantifies the balanced lipophilic-hydrophilic character conferred by the combination of a hydrophobic fluorinated aromatic core and the moderately polar 3-methoxypropoxy ether chain. The TPSA of 61.6 Ų, driven primarily by the nitro group and ether oxygens, falls below the typical 90 Ų threshold for favorable oral bioavailability in drug candidates, suggesting acceptable membrane permeability potential for a building block that will be further elaborated into larger pharmacophores.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Route Distinction: 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene as a Defined Nitroarene Electrophile

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene is positioned as a nitroarene precursor that can be reduced to the corresponding 2-fluoro-1-(3-methoxypropoxy)-4-aminobenzene derivative . The nitro group at the 4-position, combined with the electron-withdrawing fluorine at the 2-position, renders the aromatic ring activated toward nucleophilic aromatic substitution at specific positions. This activation profile differs from non-fluorinated analog 1-(3-methoxypropoxy)-4-nitrobenzene (CAS 102015-09-8) , where the absence of fluorine alters both the electron density distribution and the regioselectivity of subsequent functionalization reactions.

Synthetic intermediate Nitroarene reduction Amine building block

Procurement-Driven Application Scenarios for 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS 1233953-01-9)


Regiospecific Scaffold for Fluorinated Pharmaceutical Intermediate Synthesis

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene serves as a building block for constructing fluorinated aromatic pharmacophores requiring precise 1,2,4-substitution geometry. The 2-fluoro substituent modulates metabolic stability and electronic properties, while the 4-nitro group provides a synthetic handle for reduction to the corresponding aniline derivative . The 3-methoxypropoxy ether chain at the 1-position introduces conformational flexibility and modulates lipophilicity (calculated LogP ~2.15) , distinguishing this intermediate from rigid methoxy or ethoxy analogs. This compound is suitable for medicinal chemistry programs targeting G-protein coupled receptors, kinase inhibitors, or other targets where fluorinated aryl ether motifs confer favorable binding and pharmacokinetic profiles.

Biochemical Photoprobe Precursor Development

As a member of the 2-fluoro-4-nitrophenyl ether class, 2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene may find application as a precursor for biochemical photoprobes. Literature precedent demonstrates that 2-fluoro-4-nitrophenyl ethers, such as 2-fluoro-4-nitroanisole, undergo nucleophilic photosubstitution with amines and exhibit thermal stability suitable for photoaffinity labeling applications [1]. The extended 3-methoxypropoxy chain in the target compound provides a longer spacer between the photoreactive fluoronitroaryl core and any conjugated biomolecular recognition element, potentially reducing steric hindrance during target protein binding compared to shorter-chain analogs.

Synthetic Intermediate for Agrochemical Lead Optimization

The compound's combination of fluorine substitution and nitro group functionality positions it as an intermediate for synthesizing fluorinated agrochemical leads. Fluorine incorporation in agrochemicals is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving environmental persistence profiles. The 3-methoxypropoxy chain improves solubility in polar organic solvents [2], facilitating subsequent transformations in common agrochemical process solvents. The compound's 98% commercial purity specification reduces the need for pre-reaction purification when scaling from discovery to process chemistry optimization.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry SAR campaigns, 2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene provides a well-defined building block for systematically varying aryl ether chain length and substitution pattern. The regiospecific 1,2,4-substitution pattern, unambiguously identified by InChIKey DBZHDXKZGUATPM-UHFFFAOYSA-N , ensures that SAR datasets derived from this intermediate are reproducible and not confounded by regioisomer contamination. The calculated TPSA of 61.6 Ų indicates acceptable polarity for membrane permeability in early-stage lead compounds, supporting its use in constructing lead-like molecules for oral bioavailability optimization.

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